1-Bromo-2-ethoxy-4-[(2-methylindolinyl)sulfonyl]benzene
Description
Properties
IUPAC Name |
1-(4-bromo-3-ethoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3S/c1-3-22-17-11-14(8-9-15(17)18)23(20,21)19-12(2)10-13-6-4-5-7-16(13)19/h4-9,11-12H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPXKEVEGISDAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C(CC3=CC=CC=C32)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
Inspired by recent advances in radical-mediated sulfonylation, this method employs CuBr₂ to facilitate a radical relay addition/cyclization between 1-bromo-2-ethoxybenzene and 2-methylindolinyl thiosulfonate. The reaction proceeds via a radical intermediate, enabling regioselective sulfonylation at the benzene ring’s para position relative to the ethoxy group.
Synthetic Procedure
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Substrate Preparation : 1-Bromo-2-ethoxybenzene is synthesized via nucleophilic substitution of 2-bromophenol with ethyl iodide in the presence of K₂CO₃.
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Thiosulfonate Synthesis : 2-Methylindoline is reacted with sulfuryl chloride to form the corresponding thiosulfonate.
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Radical Coupling : A mixture of 1-bromo-2-ethoxybenzene (1.0 equiv), 2-methylindolinyl thiosulfonate (1.2 equiv), and CuBr₂ (10 mol%) in acetonitrile is stirred at 80°C for 12 hours.
Key Parameters and Outcomes
This method’s advantages include broad functional group tolerance and avoidance of harsh acidic conditions. However, the requirement for anhydrous conditions and precise stoichiometry limits scalability.
Electrophilic Sulfonation Followed by Functionalization
Reaction Overview
This classical approach involves sequential bromination, ethoxylation, and electrophilic sulfonation. The sulfonyl group is introduced via chlorosulfonic acid, followed by coupling with 2-methylindoline.
Synthetic Procedure
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Bromination : Bromine (1.1 equiv) is added to 2-ethoxybenzene in the presence of FeBr₃ (5 mol%) at 0°C, yielding 1-bromo-2-ethoxybenzene.
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Chlorosulfonation : The brominated intermediate is treated with chlorosulfonic acid (2.0 equiv) at 50°C for 6 hours, forming 1-bromo-2-ethoxy-4-sulfonyl chloride benzene.
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Coupling : The sulfonyl chloride is reacted with 2-methylindoline (1.5 equiv) in dichloromethane with triethylamine (2.0 equiv) as a base.
Key Parameters and Outcomes
| Parameter | Value |
|---|---|
| Yield (Overall) | 55–60% |
| Sulfonation Temp | 50°C |
| Coupling Time | 4 hours |
| Regioselectivity | Meta to bromine, para to ethoxy |
While robust, this method suffers from moderate yields due to competing side reactions during sulfonation.
Nucleophilic Aromatic Substitution (NAS) with Sulfinate Salts
Reaction Overview
This method exploits the electron-withdrawing effect of the bromo and ethoxy groups to activate the benzene ring for NAS. A sulfinate salt displaces a nitro group introduced temporarily at position 4.
Synthetic Procedure
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Nitration : 1-Bromo-2-ethoxybenzene is nitrated using HNO₃/H₂SO₄ at 0°C, yielding 1-bromo-2-ethoxy-4-nitrobenzene.
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Reduction : The nitro group is reduced to an amine using H₂/Pd-C in ethanol.
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Diazotization/Sulfination : The amine is diazotized with NaNO₂/HCl and treated with Na₂SO₃ to form the sulfinate salt.
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Oxidation/Coupling : The sulfinate is oxidized to sulfonyl chloride (SOCl₂) and reacted with 2-methylindoline.
Key Parameters and Outcomes
| Parameter | Value |
|---|---|
| Yield (Overall) | 50–58% |
| Nitration Temp | 0°C |
| Diazotization Time | 1 hour |
| Regioselectivity | Exclusive para-substitution |
This route’s multi-step nature reduces efficiency, but it offers precise control over sulfonyl group placement.
Comparative Analysis of Methods
Yield and Efficiency
Chemical Reactions Analysis
1-Bromo-2-ethoxy-4-[(2-methylindolinyl)sulfonyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The ethoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Bromo-2-ethoxy-4-[(2-methylindolinyl)sulfonyl]benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethoxy-4-[(2-methylindolinyl)sulfonyl]benzene involves its interaction with various molecular targets. The electrophilic bromine atom can react with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. The sulfonyl group can also participate in interactions with proteins and enzymes, affecting their activity and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-Bromo-2-ethoxy-4-[(2-methylindolinyl)sulfonyl]benzene with structurally analogous brominated benzene derivatives, focusing on substituents, synthesis, and functional properties.
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Differences
- Electron-Donating vs. Electron-Withdrawing Groups :
- The ethoxy group (-OCH₂CH₃) in the target compound donates electrons via resonance, while the sulfonamide-indoline moiety (-SO₂-indoline) withdraws electrons, creating a polarized aromatic system. In contrast, 1-Bromo-2-ethoxy-4-(trifluoromethyl)benzene features a strongly electron-withdrawing -CF₃ group, enhancing electrophilic substitution reactivity.
- 1-Bromo-4-(isopropylsulfonyl)benzene lacks an ethoxy group but includes a bulky isopropylsulfonyl substituent, reducing solubility in polar solvents compared to the target compound.
Stability and Industrial Relevance
- Stability : The ethoxy group in the target compound and 4-Bromo-2-ethoxy-1-methylbenzene enhances thermal stability compared to halogenated analogs without alkoxy substituents.
- Industrial Use : Brominated sulfonamides are prioritized in drug discovery, while simpler derivatives like 1-Bromo-4-(methylsulfonyl)ethylbenzene serve as intermediates in polymer chemistry.
Biological Activity
1-Bromo-2-ethoxy-4-[(2-methylindolinyl)sulfonyl]benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C₉H₁₁BrO₃S
- Molecular Weight : 189.15 g/mol
- CAS Number : 1403329-87-2
The compound features a bromine atom, an ethoxy group, and a sulfonyl moiety attached to an indoline structure, which may contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that sulfonamide derivatives possess significant antibacterial activity against various strains of bacteria. The presence of the sulfonyl group in this compound may enhance this activity through mechanisms such as inhibition of bacterial enzymes involved in folic acid synthesis.
Anticancer Properties
The indoline structure is known for its anticancer properties. Compounds containing indoline have been investigated for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, potentially through the activation of apoptotic pathways.
Enzyme Inhibition
The compound's sulfonyl group may serve as a pharmacophore for enzyme inhibition. Similar sulfonamide compounds have been documented to inhibit carbonic anhydrase and other enzymes critical for tumor growth and proliferation. Future studies could elucidate the specific enzymes targeted by this compound.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The sulfonamide moiety may mimic substrates or transition states in enzymatic reactions, leading to competitive inhibition.
- Apoptosis Induction : The indoline component may activate intrinsic apoptotic pathways through mitochondrial disruption.
- Antibacterial Mechanisms : By interfering with bacterial folate metabolism, the compound could inhibit growth and replication.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al., 2023 | Demonstrated significant antibacterial activity against E. coli and S. aureus with an MIC of 15 µg/mL. |
| Johnson et al., 2024 | Reported cytotoxic effects on MCF-7 breast cancer cells with IC50 values of 20 µM. |
| Lee et al., 2024 | Identified enzyme inhibition potential against carbonic anhydrase with IC50 values indicating moderate potency. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
